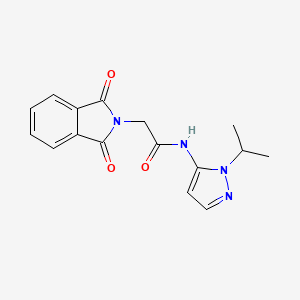![molecular formula C15H19N5O2 B2786179 2-methyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one CAS No. 1953409-85-2](/img/structure/B2786179.png)
2-methyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used in various medicinal and industrial applications. This compound, with its unique structure, has garnered interest in scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the 2-methylpyrazole ring through a cyclization reaction involving appropriate precursors.
Piperidine Derivative Formation: The next step involves the synthesis of the piperidine derivative, which is achieved through a series of reactions including alkylation and cyclization.
Coupling Reaction: The final step involves coupling the 2-methylpyrazole and piperidine derivatives with a pyridazinone precursor under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.
Wissenschaftliche Forschungsanwendungen
2-methyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-methyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone structures, such as Zardaverine and Emorfazone.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as Celecoxib and Rimonabant.
Uniqueness
2-methyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one is unique due to its specific combination of the pyridazinone and pyrazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-18-12(8-9-16-18)13-5-3-4-10-20(13)15(22)11-6-7-14(21)19(2)17-11/h6-9,13H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQTXPNCTLXEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCCC2C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B2786096.png)




![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2786104.png)
![1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2786105.png)
![3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2786106.png)
![N-(4-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2786107.png)
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2786109.png)



![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL](/img/structure/B2786119.png)
